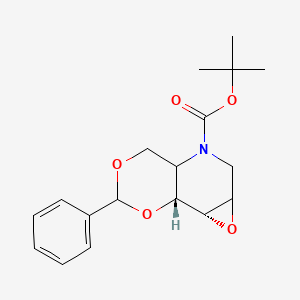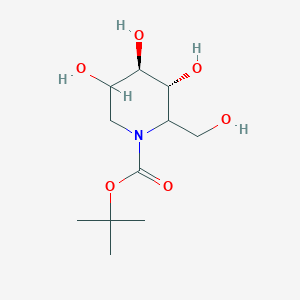
Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
描述
Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one, also known as deuterium oxide or heavy water, is a form of water with a higher proportion of the hydrogen isotope deuterium than is found in natural water. Deuterium is an isotope of hydrogen with an additional neutron in its nucleus, making it twice as heavy as the hydrogen atom. Deuterium is found in trace amounts in natural water, but can be concentrated to higher levels through a process known as heavy water enrichment. Deuterated water has a wide range of scientific and industrial applications, including use in laboratory experiments and medical imaging.
科学研究应用
Deuterated Water
Cancer Therapy: Deuterium-depleted water (DDW) has been found to be beneficial in inhibiting cancer development. It can be used alone or in combination with chemotherapy. The inhibitory role of DDW in tumors is through regulating the reactive oxygen species (ROS)-related genes in Kelch-like ECH-associated protein 1 (Keap 1) and Nuclear erythroid 2-related factor 2 (Nrf2) signaling pathways .
Antitumor Effects: DDW plays a role in antitumor effects. The usage of DDW in clinical research means a daily intake of 25 to 125 ppm concentration of deuterium atom, which replaces normal water to achieve a deuterium-depleted environment in the body .
Fusion Process Development: D₂O is used in fusion process development. This application is particularly relevant in the field of nuclear energy, where fusion processes are being explored as a potential source of clean, sustainable energy .
Neutron Generation: D₂O is also used in neutron generation. This is important in various fields, including nuclear physics and materials science .
Pharmacokinetics Improvements: D₂O can be used to improve pharmacokinetics, the study of how drugs are absorbed, distributed, metabolized, and excreted in the body .
Environmental Studies: Deuterium, as a tracer, is applied in environmental studies, water and waste-water mapping, and more recently in the monitoring of hydraulic fracturing .
1,1,1,3,3,3-Hexafluoro-2-Propanol
Friedel-Crafts Reactions: 1,1,1,3,3,3-Hexafluoro-2-propanol plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power. It has been used for the synthesis of C3-difluoromethyl carbinol-containing imidazo [1,2-a]pyridines at room temperature .
Preparation of Hexafluoroalcohol-Functionalized Methacrylate Polymers: This compound is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
Sample Preparation for GCMS: 1,1,1,3,3,3-Hexafluoro-2-propanol finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS), a method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample .
Production of High-End Chemicals: It is also employed to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier and fluorinated medicine .
作用机制
Target of Action
Deuterated Water: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium . The primary targets of deuterated water are the metabolic processes within the body . Deuterium, being a stable isotope of hydrogen, can replace hydrogen in many biochemical reactions, thereby affecting the metabolic stability of drugs .
1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one is a highly polar solvent . It primarily targets chemical reactions, facilitating Friedel–Crafts-type reactions . It also enhances the efficiency of certain catalyzed reactions .
Mode of Action
Deuterated Water: Deuterated water interacts with its targets by replacing the hydrogen atoms in the metabolic reactions . This replacement leads to amplified bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug .
1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one interacts with its targets by facilitating reactions that would otherwise require a Lewis acid catalyst . It also enhances the efficiency of certain catalyzed reactions .
Biochemical Pathways
Deuterated Water: Deuterated water affects various biochemical pathways. It can result in metabolic shunting, leading to decreased exposure of critical organs to unwanted and toxic metabolites or increased exposure to desired active metabolites .
1,1,1,3,3,3-Hexafluoropropan-2-one: It is known to facilitate friedel–crafts-type reactions .
Pharmacokinetics
Deuterated Water: Deuterated water can demonstrate better pharmacokinetic or toxicological properties due to stronger deuterium–carbon bonds by altering their metabolism . This results in the increased drug half-life without affecting protein-binding interactions of the drug .
1,1,1,3,3,3-Hexafluoropropan-2-one:Result of Action
Deuterated Water: The molecular and cellular effects of deuterated water’s action include changes in fundamental processes such as cell division or energy metabolism . It can also lead to a decrease in the growth rate of mammalian cell lines .
1,1,1,3,3,3-Hexafluoropropan-2-one:Action Environment
Deuterated Water: Environmental factors can influence the action, efficacy, and stability of deuterated water. For example, the presence of heavy water in the environment can make growth a challenging task for some organisms .
属性
IUPAC Name |
deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNOKIGWWEWCN-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584208 | |
| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |
CAS RN |
72301-81-6 | |
| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72301-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

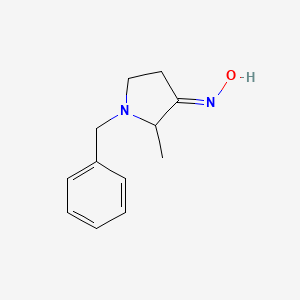



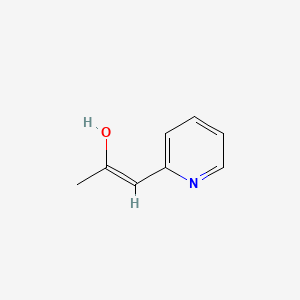
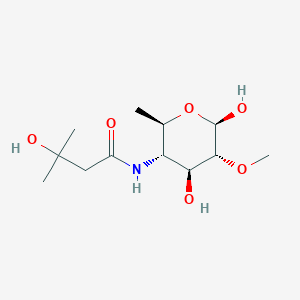


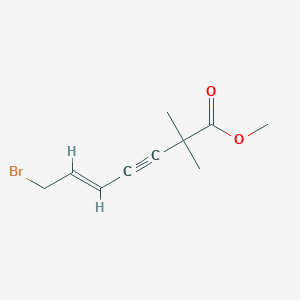
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

